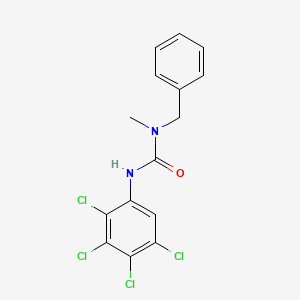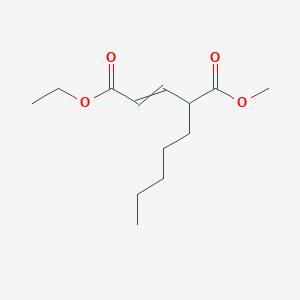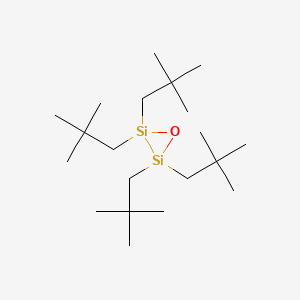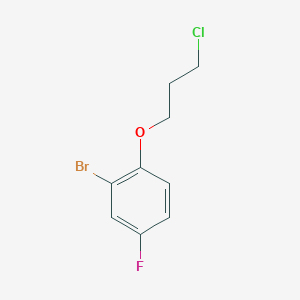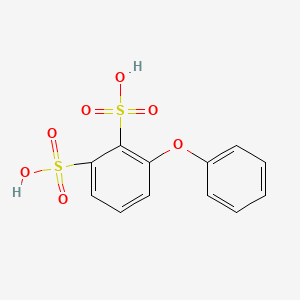![molecular formula C18H18O4 B14305516 3,4-Bis[(4-hydroxyphenyl)methyl]oxolan-2-one CAS No. 117872-27-2](/img/structure/B14305516.png)
3,4-Bis[(4-hydroxyphenyl)methyl]oxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Bis[(4-hydroxyphenyl)methyl]oxolan-2-one is a chemical compound known for its unique structure and properties. It is a type of lignan, a group of chemical compounds found in plants. Lignans are known for their antioxidant and estrogenic activities, making them of interest in various fields of research, including chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis[(4-hydroxyphenyl)methyl]oxolan-2-one typically involves the reaction of appropriate phenolic compounds under specific conditions. One common method includes the use of acid-catalyzed condensation reactions. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is formed efficiently .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
3,4-Bis[(4-hydroxyphenyl)methyl]oxolan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the substituent introduced .
科学的研究の応用
3,4-Bis[(4-hydroxyphenyl)methyl]oxolan-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its antioxidant properties and potential role in protecting cells from oxidative stress.
Medicine: Investigated for its estrogenic activity and potential therapeutic applications in hormone-related conditions.
Industry: Utilized in the production of polymers and other materials due to its unique chemical properties.
作用機序
The mechanism of action of 3,4-Bis[(4-hydroxyphenyl)methyl]oxolan-2-one involves its interaction with various molecular targets and pathways. It is known to exert its effects through:
Antioxidant Activity: Neutralizing free radicals and reducing oxidative stress.
Estrogenic Activity: Binding to estrogen receptors and modulating their activity, which can influence various physiological processes.
類似化合物との比較
Similar Compounds
Enterolactone: Another lignan with similar antioxidant and estrogenic properties.
Secoisolariciresinol: A lignan precursor that can be metabolized into enterolactone.
Matairesinol: Another lignan with comparable biological activities.
Uniqueness
3,4-Bis[(4-hydroxyphenyl)methyl]oxolan-2-one is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its ability to act as both an antioxidant and an estrogenic compound makes it particularly valuable in research and industrial applications .
特性
CAS番号 |
117872-27-2 |
|---|---|
分子式 |
C18H18O4 |
分子量 |
298.3 g/mol |
IUPAC名 |
3,4-bis[(4-hydroxyphenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C18H18O4/c19-15-5-1-12(2-6-15)9-14-11-22-18(21)17(14)10-13-3-7-16(20)8-4-13/h1-8,14,17,19-20H,9-11H2 |
InChIキー |
ONQJETBPCNSDIF-UHFFFAOYSA-N |
正規SMILES |
C1C(C(C(=O)O1)CC2=CC=C(C=C2)O)CC3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


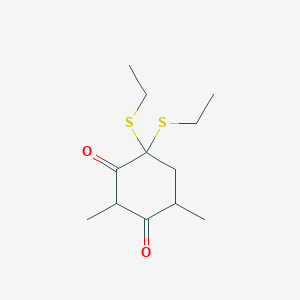

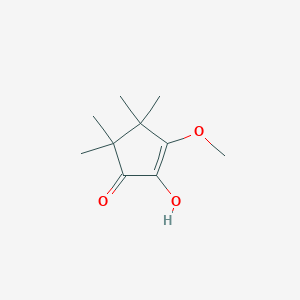
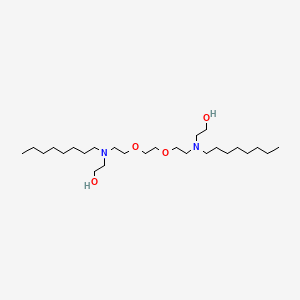

![1,1,1-Trimethyl-N-{2-methyl-1-[(trimethylsilyl)oxy]propan-2-yl}silanamine](/img/structure/B14305462.png)
![2-[(5-Bromo-2-hydroxyphenyl)methylidene]butanal](/img/structure/B14305468.png)
